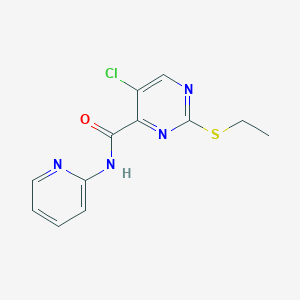![molecular formula C20H24N4O4 B12180938 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12180938.png)
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide typically involves multi-step organic reactions. The starting materials often include 7-methoxy-4-methyl-2-oxo-2H-chromen and 5-(2-methylpropyl)-1H-1,2,4-triazole. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used
Scientific Research Applications
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential use in organic synthesis.
Biology: It is investigated for its biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications in treating various diseases.
Industry: It may have applications in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide include other chromen derivatives and triazole-containing compounds. Examples include:
- 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which combines the chromen and triazole moieties. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H24N4O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C20H24N4O4/c1-11(2)7-17-21-20(24-23-17)22-18(25)6-5-13-9-14-12(3)8-19(26)28-16(14)10-15(13)27-4/h8-11H,5-7H2,1-4H3,(H2,21,22,23,24,25) |
InChI Key |
INYOXYPPJCXGFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NNC(=N3)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B12180856.png)
![N-(4-methoxyphenyl)-3-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B12180864.png)
![1-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12180865.png)

![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B12180882.png)

![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(propan-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12180889.png)
![N-(3-chloro-4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12180902.png)
![N-(2-furylmethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide](/img/structure/B12180905.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12180908.png)
methanone](/img/structure/B12180909.png)

![2-methoxy-N-(4-{[(pentan-3-yl)carbamoyl]methoxy}phenyl)benzamide](/img/structure/B12180919.png)

